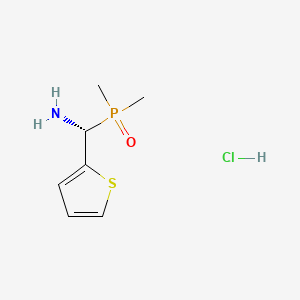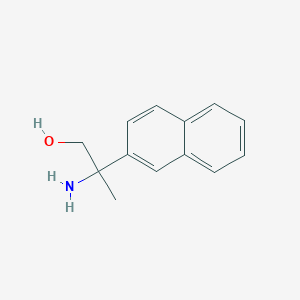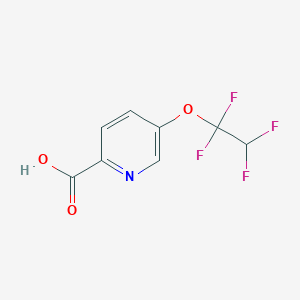
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of a pyridine ring substituted with a tetrafluoroethoxy group and a carboxylic acid group. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid typically involves the introduction of the tetrafluoroethoxy group onto a pyridine ring followed by carboxylation. One common method involves the reaction of 5-hydroxypyridine-2-carboxylic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and greener addition reactions can enhance the efficiency and environmental friendliness of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tetrafluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine
- 5-(1,1,2,2-Tetrafluoroethoxy)-4-phenylthiazole
Uniqueness
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a tetrafluoroethoxy group and a carboxylic acid group on the pyridine ring enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C8H5F4NO3 |
|---|---|
Peso molecular |
239.12 g/mol |
Nombre IUPAC |
5-(1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-4-1-2-5(6(14)15)13-3-4/h1-3,7H,(H,14,15) |
Clave InChI |
QARHDANQANHEHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OC(C(F)F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


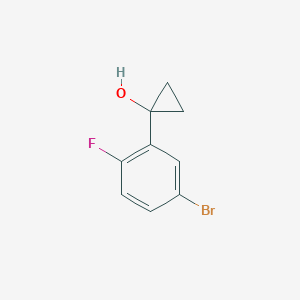
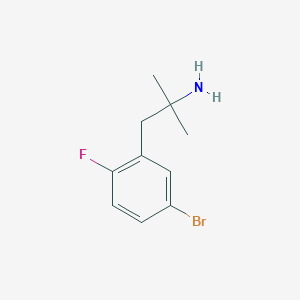
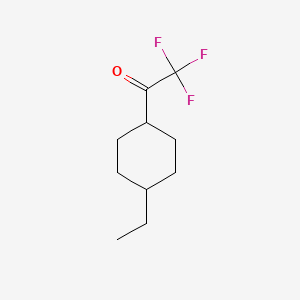
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
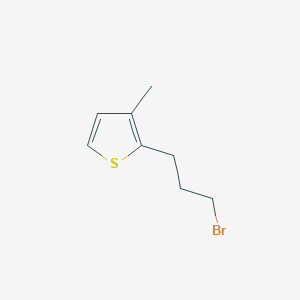
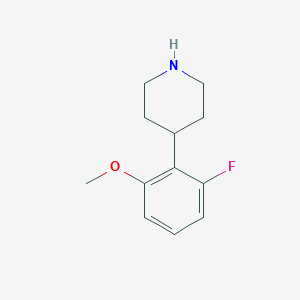
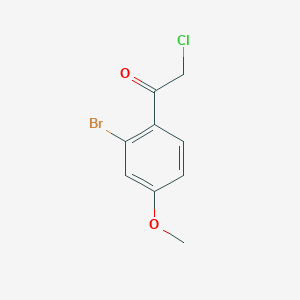

![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
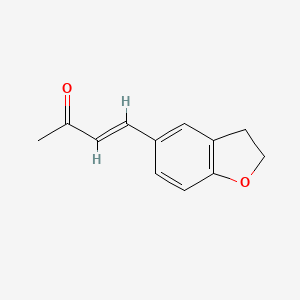
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
